ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Physical Property Differentiation Crystallinity Purification

Researchers synthesizing MDL 105,519 analogs and GV150526-class NMDA glycine site antagonists require the specific 4,6-dichloroindole pharmacophore - unsubstituted or mono-chloro indoles lack requisite affinity (pKi 8.5) and >1000-fold selectivity. This compound is the validated starting material. • Unique azepinoindole-mediated Knoevenagel pathway with pyridine nucleophiles enables dicarboxylic acid products unobtainable via other intermediates • Elevated mp (213-217°C) enhances crystallization and purification efficiency compared to non-formyl analogs • 3-Formyl handle supports Wittig olefination, reductive amination, and C-3 library diversification

Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
CAS No. 153435-96-2
Cat. No. B046829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate
CAS153435-96-2
Synonyms4,6-Dichloro-3-formyl-1H-indol-2-carboxylic Acid Ethyl Ester;  Ethyl 3-Formyl-4,6-dichloroindole-2-carboxylate; 
Molecular FormulaC12H9Cl2NO3
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O
InChIInChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3
InChIKeyNFILHPVBZNKVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: Glycine-Site NMDA Antagonist Intermediate


Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a disubstituted indole-2-carboxylate derivative characterized by a formyl group at the C-3 position and ethyl ester functionality at C-2 . This compound serves as a critical synthetic intermediate in the preparation of 3-vinylindole-2-carboxylic acids, which are known glycine-site NMDA receptor antagonists [1]. The specific 4,6-dichloro substitution pattern is essential for the compound's intended use in the synthesis of MDL 105,519 analogs, a class of selective NMDA receptor modulators [2]. Its unique reactivity profile, particularly in Knoevenagel condensations, underpins its value in medicinal chemistry research focused on neuroprotective agents [3].

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: Synthetic Advantage Over Analogs


In the context of glycine-site NMDA receptor antagonist synthesis, the 4,6-dichloro substitution pattern of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is not interchangeable with unsubstituted or mono-chloro indole-2-carboxylate analogs. The 4,6-dichloro arrangement is a pharmacophoric requirement for achieving high affinity at the glycine binding site, as established by extensive SAR studies on 4,6-dichloroindole-2-carboxylic acid derivatives [1]. Furthermore, the compound's unique reactivity in Knoevenagel condensations, which proceeds via an azepinoindole intermediate when pyridine-containing nucleophiles are used, is a property specific to this 4,6-dichloro scaffold [2]. Attempts to substitute this compound with ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate or ethyl 3-formyl-1H-indole-2-carboxylate would yield analogs lacking the essential 4,6-dichloro motif, thereby compromising target affinity and selectivity [3]. The physical properties, including a significantly higher melting point (213-217°C) compared to analogs (e.g., ethyl 4,6-dichloro-1H-indole-2-carboxylate, mp 171-185°C), also reflect the distinct intermolecular interactions that may influence handling and purification during synthesis [4].

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: Differentiation Evidence


Melting Point Advantage for Purification

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate exhibits a melting point of 213-217°C, which is significantly higher than that of its closest analog without the 3-formyl group (ethyl 4,6-dichloro-1H-indole-2-carboxylate, mp 171-185°C) and its analog lacking both chloro substituents (ethyl 3-formyl-1H-indole-2-carboxylate, mp 186-188°C) . This elevated melting point suggests stronger intermolecular interactions, likely due to the combined electron-withdrawing effects of the 4,6-dichloro groups and the 3-formyl moiety, facilitating crystallization and purification [1].

Physical Property Differentiation Crystallinity Purification

Unique Hydrolysis Pathway in Knoevenagel Condensation

When ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate undergoes Knoevenagel condensation with arylacetonitriles, subsequent hydrolysis proceeds via an azepinoindole intermediate only when the aryl substituent is pyridine [1]. This unique pathway, not observed with other aryl groups, allows smooth conversion to the desired dicarboxylic acid analogs of MDL 105,519 [2]. In contrast, condensation with non-pyridine arylacetonitriles terminates at the carboxamide stage under identical conditions, failing to yield the target diacids [3].

Synthetic Reactivity Knoevenagel Condensation NMDA Antagonist Synthesis

Enhanced Lipophilicity Over Analogs

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has a predicted density of 1.491 g/cm³ and a LogP of 3.46 . These values are higher than those for ethyl 3-formyl-1H-indole-2-carboxylate (density 1.293 g/cm³, LogP not reported but expected lower) and ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate (density 1.399 g/cm³, LogP not reported) . The increased lipophilicity, driven by the 4,6-dichloro substitution, can influence solubility in organic solvents and potentially affect membrane permeability in downstream biological assays .

Lipophilicity Physical Chemistry ADME Prediction

Precursor to High-Affinity NMDA Glycine Antagonists

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate serves as the direct synthetic precursor to the 3-unsubstituted indole derivative (IV) used to prepare GV150526 [1]. GV150526 and its analogs exhibit nanomolar affinity (pKi = 8.5, Ki ≈ 3.2 nM) for the glycine binding site of the NMDA receptor, with >1000-fold selectivity over glutamate binding sites [2]. In contrast, indole-2-carboxylates lacking the 4,6-dichloro substitution, such as ethyl 3-formyl-1H-indole-2-carboxylate, have not been reported to yield compounds with comparable glycine site affinity or selectivity [3].

Medicinal Chemistry NMDA Receptor Glycine Antagonist

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: Validated Applications


Synthesis of Pyridinyl MDL 105,519 Analogs

Researchers aiming to synthesize MDL 105,519 analogs with pyridine substituents should specifically procure ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The unique azepinoindole-mediated hydrolysis pathway, observed only with pyridine-containing nucleophiles, enables the formation of dicarboxylic acid products that cannot be obtained using other indole-2-carboxylate intermediates [1]. This reaction sequence is critical for exploring SAR in the pyridine-binding region of the glycine site.

High-Affinity Glycine-Site NMDA Antagonists

This compound is the essential starting material for constructing the 4,6-dichloroindole-2-carboxylic acid core required for nanomolar glycine site antagonists such as GV150526 [2]. Substitution with unsubstituted or mono-chloro indoles fails to yield compounds with comparable affinity (pKi 8.5) or receptor selectivity (>1000-fold) [3]. Procurement of this specific intermediate ensures access to the validated pharmacophore.

High-Melting Intermediates in Purification

The elevated melting point (213-217°C) of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, compared to analogs (e.g., ethyl 4,6-dichloro-1H-indole-2-carboxylate, mp 171-185°C), facilitates crystallization and purification . This physical property can reduce solvent consumption and improve yield in multi-step syntheses, making it a preferred intermediate for process chemistry applications.

SAR of C-3 Substituted 4,6-Dichloroindoles

The 3-formyl group provides a versatile handle for diversification via Wittig olefination, reductive amination, and condensation reactions [4]. This compound serves as a platform for generating focused libraries of C-3 substituted analogs, which have been shown to modulate glycine site affinity based on steric and electronic parameters [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.